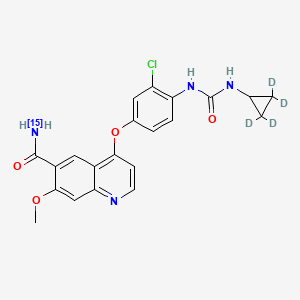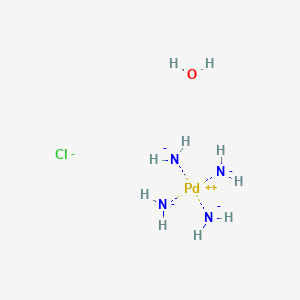
Azanide;palladium(2+);chloride;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;palladium(2+);chloride;hydrate is a coordination compound that contains palladium in its +2 oxidation state. Palladium(II) chloride is a common precursor in the synthesis of various palladium complexes and is widely used in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium(II) chloride can be synthesized by dissolving palladium metal in hydrochloric acid, followed by evaporation of the solution to yield the chloride salt. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of palladium and the formation of the desired product .
Industrial Production Methods
In industrial settings, palladium(II) chloride is produced by the chlorination of palladium sponge or powder. The process involves passing chlorine gas over the palladium at elevated temperatures, resulting in the formation of palladium(II) chloride. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) chloride can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to palladium metal or other palladium complexes.
Substitution: Palladium(II) chloride can undergo ligand exchange reactions with various ligands to form different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines, amines, and carboxylates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of palladium(IV) complexes.
Reduction: Formation of palladium(0) or palladium(I) complexes.
Substitution: Formation of various palladium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Palladium(II) chloride is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Palladium(II) chloride has been investigated for its potential use in medicinal chemistry, particularly in the development of anticancer agents. Palladium complexes have shown promising activity against various cancer cell lines .
Industry
In the industrial sector, palladium(II) chloride is used in the production of semiconducting materials and in the catalysis of various chemical processes. It is also employed in the purification of hydrogen gas through the hydrogenation of unsaturated hydrocarbons .
Wirkmechanismus
Palladium(II) chloride exerts its effects primarily through its ability to coordinate with various ligands and catalyze chemical reactions. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in catalytic cycles. These processes enable the formation and breaking of chemical bonds, facilitating various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: Another palladium(II) compound used in catalysis.
Palladium(II) nitrate: Used in similar applications as palladium(II) chloride.
Palladium(II) sulfate: Employed in different catalytic processes.
Uniqueness
Palladium(II) chloride is unique due to its high solubility in water and its ability to form a wide range of palladium complexes. This versatility makes it a valuable reagent in both academic research and industrial applications .
Eigenschaften
Molekularformel |
ClH10N4OPd-3 |
|---|---|
Molekulargewicht |
223.98 g/mol |
IUPAC-Name |
azanide;palladium(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pd/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChI-Schlüssel |
SSHVPRYNDYNRFX-UHFFFAOYSA-M |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
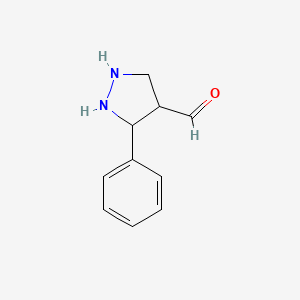
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
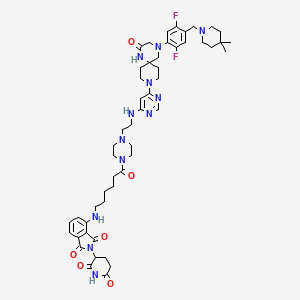
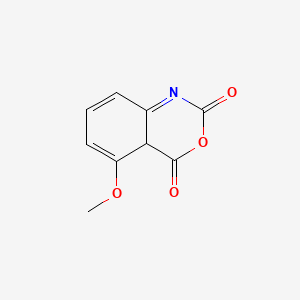



![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)


